The compound 2-[[(3aR,4S,6R,6aS)-6-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-acetic acid methyl ester is a complex organic molecule with significant pharmacological potential. Its systematic name indicates a highly substituted structure involving various functional groups and stereocenters. The compound is primarily classified as a P2Y12 platelet inhibitor, which plays a crucial role in antiplatelet therapy.
This compound is associated with ticagrelor, a well-known antiplatelet medication used to reduce the risk of cardiovascular events in patients with acute coronary syndromes. The chemical structure suggests its classification under triazolo-pyrimidines, which are known for their biological activity, particularly in cardiovascular applications .
The synthesis of this compound involves multiple steps that typically include:
The synthesis pathway utilizes various reagents and conditions that ensure the correct stereochemistry and functional group placement. For example, the use of protecting groups during synthesis is crucial to prevent unwanted reactions at sensitive sites on the molecule .
The molecular formula of this compound is C24H28F2N6O3S, with a molecular weight of approximately 518.58 g/mol. The structure features several key components:
The stereochemistry at multiple centers (notably 3aR, 4S, 6R) plays a critical role in its biological activity .
The compound can undergo various chemical reactions typical for organic molecules:
These reactions are essential for modifying the compound for enhanced pharmacological properties or for synthesizing derivatives with improved efficacy .
As a P2Y12 receptor antagonist, this compound inhibits platelet aggregation by blocking the adenosine diphosphate (ADP) pathway. The mechanism involves:
This action significantly reduces thrombus formation in patients at risk for cardiovascular events .
The compound exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications .
The primary application of this compound lies in its use as an antiplatelet agent in treating cardiovascular diseases. Its ability to inhibit platelet aggregation makes it valuable in:
Additionally, ongoing research may explore its utility in other therapeutic areas where platelet inhibition is beneficial .
CAS No.: 169062-92-4
CAS No.: 189345-04-8
CAS No.: 25887-39-2
CAS No.:
CAS No.: